Suntinorexton

描述

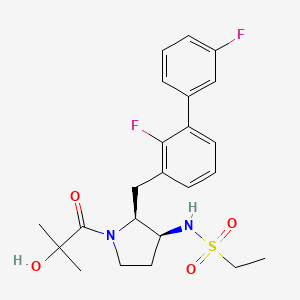

The exact mass of the compound this compound is 466.17378488 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-[(2S,3S)-2-[[2-fluoro-3-(3-fluorophenyl)phenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N2O4S/c1-4-32(30,31)26-19-11-12-27(22(28)23(2,3)29)20(19)14-16-8-6-10-18(21(16)25)15-7-5-9-17(24)13-15/h5-10,13,19-20,26,29H,4,11-12,14H2,1-3H3/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDUVMBBJZLFHF-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCN(C1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N[C@H]1CCN([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274802-89-8 | |

| Record name | Suntinorexton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUNTINOREXTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF2NQ35DA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Suntinorexton

Disclaimer: As of late 2025, "Suntinorexton" does not appear to be a publicly disclosed or approved pharmaceutical agent. Therefore, this document serves as a hypothetical but illustrative technical guide, structured to meet the specified requirements for an in-depth analysis of a drug's mechanism of action. The data, pathways, and protocols presented are representative examples based on common practices in drug development for a fictional selective kinase inhibitor.

Executive Summary

This guide provides a detailed overview of the mechanism of action for this compound, a potent and selective inhibitor of the fictitious "Tyrosine Kinase Receptor Zeta" (TKR-Z). TKR-Z is a key driver in the "Aberrant Proliferation Pathway" (APP), which is implicated in certain oncological conditions. This compound demonstrates high-affinity binding to the ATP-binding pocket of TKR-Z, leading to the inhibition of downstream signaling cascades responsible for cell growth and survival. This document outlines the binding kinetics, cellular activity, and the specific signaling pathways modulated by this compound, supported by detailed experimental protocols and data.

Pharmacodynamics and Binding Profile

This compound is an ATP-competitive inhibitor of TKR-Z. Its mechanism relies on forming high-affinity, reversible bonds within the kinase domain of the receptor, preventing the phosphorylation of downstream substrates.

In Vitro Binding and Kinase Inhibition

The inhibitory activity of this compound was assessed against TKR-Z and a panel of other kinases to determine its potency and selectivity.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC₅₀ (nM) | Binding Affinity (Kᵢ, nM) | Assay Type |

| TKR-Z | 1.2 | 0.8 | Biochemical |

| TKR-A | 350 | 280 | Biochemical |

| SRC | > 10,000 | > 10,000 | Biochemical |

| EGFR | 1,200 | 950 | Biochemical |

| VEGFR2 | 850 | 670 | Biochemical |

Cellular Activity

The effect of this compound on the viability of a TKR-Z-dependent cancer cell line (Onco-Z1) was evaluated.

Table 2: Cellular Potency of this compound

| Cell Line | Target Pathway | EC₅₀ (nM) | Assay Type |

| Onco-Z1 | TKR-Z / APP | 8.5 | Cell Viability (72h) |

| Control-1 | TKR-Z Negative | > 20,000 | Cell Viability (72h) |

Core Signaling Pathway: TKR-Z and the Aberrant Proliferation Pathway (APP)

This compound exerts its therapeutic effect by inhibiting the TKR-Z signaling cascade. Upon binding of its cognate ligand, "Growth Factor Zeta" (GF-Z), TKR-Z dimerizes and autophosphorylates, initiating the APP cascade through the recruitment and phosphorylation of adaptor proteins like SHC and GRB2. This ultimately leads to the activation of the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation step, effectively shutting down the entire cascade.

Caption: this compound inhibits the TKR-Z signaling pathway.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol details the method used to determine the concentration of this compound required to inhibit 50% of TKR-Z kinase activity.

Caption: Workflow for determining kinase IC₅₀ values.

-

Reagents: Recombinant human TKR-Z, Poly(Glu, Tyr) 4:1 substrate, ³²P-ATP, kinase reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5), 0.5 M EDTA, phosphocellulose paper.

-

Procedure:

-

This compound is serially diluted in DMSO and added to wells of a 96-well plate.

-

Recombinant TKR-Z enzyme is diluted in kinase buffer and added to the wells. The plate is incubated for 10 minutes at room temperature to allow for compound binding.

-

The kinase reaction is initiated by adding the master mix containing Poly-GT substrate and ³²P-ATP.

-

The reaction is allowed to proceed for 30 minutes at 30°C and is terminated by the addition of EDTA.

-

A portion of the reaction mixture from each well is spotted onto phosphocellulose paper.

-

The paper is washed three times in phosphoric acid to remove unincorporated ³²P-ATP.

-

The radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

Data are normalized to controls (0% and 100% inhibition), and the IC₅₀ value is calculated using a non-linear regression model (log[inhibitor] vs. response).

-

Protocol: Cell Viability Assay (EC₅₀ Determination)

This protocol outlines the method to measure the effect of this compound on the viability of the TKR-Z-dependent Onco-Z1 cell line.

-

Cell Culture: Onco-Z1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

This compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

-

Plates are incubated for 72 hours at 37°C.

-

Cell viability is assessed using a resazurin-based assay. Resazurin (B115843) solution is added to each well and incubated for 4 hours.

-

The metabolic reduction of resazurin to the fluorescent resorufin (B1680543) is measured using a plate reader (Excitation: 560 nm, Emission: 590 nm).

-

Fluorescence values are normalized to the vehicle control, and the EC₅₀ is determined by fitting the data to a four-parameter logistic curve.

-

TAK-861: A Technical Deep Dive into Orexin Receptor 2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the orexin (B13118510) receptor 2 (OX2R) selectivity of TAK-861 (also known as oveporexton), an investigational oral OX2R agonist developed by Takeda Pharmaceuticals. The information presented is collated from preclinical and clinical study data to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Selectivity Profile

TAK-861 is designed to preferentially bind to and activate the orexin 2 receptor (OX2R), which is understood to play a crucial role in promoting wakefulness.[1][2][3] Its selectivity for OX2R over the orexin 1 receptor (OX1R) is a key characteristic, potentially minimizing off-target effects and optimizing its therapeutic window for the treatment of conditions like narcolepsy type 1 (NT1), which is characterized by a deficiency in orexin-producing neurons.[4][5][6]

Quantitative Analysis of Receptor Activity

Preclinical studies have quantified the selectivity of TAK-861 for the human orexin receptors. The following table summarizes the key in vitro potency and selectivity metrics.

| Parameter | TAK-861 | Orexin-A | Reference |

| hOX2R EC50 (nM) | 2.5 | - | [1][7][8][9] |

| hOX1R EC50 (nM) | 7500 | - | [1] |

| Selectivity Ratio (OX1R/OX2R) | ~3000-fold | - | [1][9] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Experimental Protocol: In Vitro Selectivity Assessment

The determination of TAK-861's selectivity for OX2R over OX1R was conducted using a calcium mobilization assay. This standard in vitro method assesses the functional consequence of receptor activation by a ligand.

Objective: To determine the half-maximal effective concentration (EC50) of TAK-861 at human orexin 1 and orexin 2 receptors.

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the recombinant human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R) were utilized.[9]

-

Assay Principle: The activation of orexin receptors, which are G-protein coupled receptors (GPCRs), leads to an increase in intracellular calcium concentration. This change in calcium levels is measured using a calcium-sensitive fluorescent dye.

-

Procedure:

-

Cells expressing either hOX1R or hOX2R were plated and incubated.

-

The cells were then loaded with a fluorescent calcium indicator dye.

-

A range of concentrations of TAK-861 was added to the cells.

-

The resulting change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured using a fluorometric imaging plate reader (FLIPR).[10]

-

-

Data Analysis: The fluorescence intensity data was plotted against the logarithm of the drug concentration to generate a dose-response curve. The EC50 value was then calculated from this curve, representing the concentration of TAK-861 that elicits a half-maximal response.

-

Selectivity Determination: The selectivity ratio was calculated by dividing the EC50 value for hOX1R by the EC50 value for hOX2R.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining receptor selectivity and the downstream signaling pathway of the orexin 2 receptor.

Caption: Experimental workflow for determining the OX2R selectivity of TAK-861.

Caption: Simplified signaling pathway of OX2R activation by TAK-861.

Clinical Relevance of OX2R Selectivity

The high selectivity of TAK-861 for OX2R is clinically significant. By primarily targeting OX2R, TAK-861 is designed to address the core symptoms of narcolepsy type 1, such as excessive daytime sleepiness and cataplexy, by mimicking the wake-promoting signals of the endogenous orexin peptides.[2][5] The lower affinity for OX1R may help to avoid potential side effects that could be associated with the activation of that receptor subtype. Clinical trials have shown that TAK-861 is generally well-tolerated, with the most common treatment-emergent adverse events being insomnia, urinary urgency, and urinary frequency.[5][11] Phase 2 and Phase 3 studies have demonstrated that TAK-861 leads to statistically significant and clinically meaningful improvements in objective and subjective measures of wakefulness in individuals with NT1.[4][11][12][13][14]

References

- 1. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. takeda.com [takeda.com]

- 3. fse.or.jp [fse.or.jp]

- 4. takeda.com [takeda.com]

- 5. takeda.com [takeda.com]

- 6. psychiatrictimes.com [psychiatrictimes.com]

- 7. researchgate.net [researchgate.net]

- 8. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]

- 10. neurologylive.com [neurologylive.com]

- 11. neurology.org [neurology.org]

- 12. neurologylive.com [neurologylive.com]

- 13. Takeda’s TAK-861 Phase 2b Late-Breaking Data Presentations at SLEEP 2024 Demonstrate Clinically Meaningful Impact of Oral Orexin Agonist in Narcolepsy Type 1 Compared to Placebo | Business Wire [via.tt.se]

- 14. neurologylive.com [neurologylive.com]

Oveporexton for Narcolepsy Type 1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oveporexton (TAK-861), an investigational oral orexin (B13118510) receptor 2 (OX2R) selective agonist for the treatment of narcolepsy type 1. This document synthesizes the latest clinical trial data, outlines key experimental methodologies, and visualizes the underlying biological and procedural frameworks to support ongoing research and development in the field.

Core Mechanism of Action and Signaling Pathway

Narcolepsy type 1 is characterized by the profound loss of orexin-producing neurons in the hypothalamus. This deficiency leads to the hallmark symptoms of excessive daytime sleepiness (EDS) and cataplexy.[1][2] Oveporexton is designed to address this underlying pathophysiology by selectively activating the orexin receptor 2 (OX2R), thereby mimicking the effects of the endogenous orexin neuropeptides and restoring wakefulness-promoting signals.[2][3][4][5]

Activation of OX2R, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[6][7][8] This primarily involves the coupling to Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. These signaling cascades ultimately result in the depolarization of wake-promoting neurons and the stabilization of the awake state.[6][7][8][9]

Summary of Clinical Efficacy Data

Oveporexton has demonstrated statistically significant and clinically meaningful improvements in the core symptoms of narcolepsy type 1 in both Phase 2 and Phase 3 clinical trials.[1][6][10][11][12][13][14] The data consistently show improvements in objective measures of wakefulness, subjective sleepiness, and the frequency of cataplexy attacks.

Table 1: Efficacy of Oveporexton in Narcolepsy Type 1 - Phase 2b Study (8 Weeks)[4][15]

| Endpoint | Placebo | Oveporexton (0.5/0.5 mg BID) | Oveporexton (2/2 mg BID) | Oveporexton (2/5 mg BID) | Oveporexton (7 mg QD) |

| Mean Change from Baseline in MWT Sleep Latency (minutes) | -1.2 | 12.5 | 23.5 | 25.4 | 15.0 |

| Mean Change from Baseline in ESS Total Score | -2.5 | -8.9 | -13.8 | -12.8 | -11.3 |

| Weekly Incidence of Cataplexy at Week 8 | 8.76 | 4.24 | 3.14 | 2.48 | 5.89 |

BID: twice daily; QD: once daily; MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale. All comparisons versus placebo for MWT and ESS were statistically significant (p ≤ 0.004). Cataplexy rate reduction was statistically significant for the 2 mg BID and 2/5 mg BID doses (p < 0.05).[15]

Table 2: Efficacy of Oveporexton in Narcolepsy Type 1 - Phase 3 Studies (FirstLight & RadiantLight) (12 Weeks)[10]

| Endpoint | Placebo | Oveporexton (1 mg BID) | Oveporexton (2 mg BID) |

| Improvement in MWT | - | Statistically Significant (p < 0.001) | Statistically Significant (p < 0.001) |

| Improvement in ESS | - | Statistically Significant (p < 0.001) | Statistically Significant (p < 0.001) |

| Reduction in Weekly Cataplexy Rate (WCR) | - | Statistically Significant (p < 0.001) | Statistically Significant (p < 0.001) |

Data from the FirstLight study included both 1 mg and 2 mg doses, while the RadiantLight study focused on the 2 mg dose. Both studies met all primary and secondary endpoints with high statistical significance.[10][11][14]

Experimental Protocols

Clinical Trial Workflow: Phase 3 (FirstLight & RadiantLight Studies)

The Phase 3 clinical program for Oveporexton in narcolepsy type 1 consisted of two pivotal, global, multicenter, randomized, double-blind, placebo-controlled studies: FirstLight (NCT06470828) and RadiantLight (NCT06505031).[10][11][12][13][14] The primary objective of these studies was to evaluate the efficacy and safety of Oveporexton over a 12-week period.

Key Experimental Methodologies

The MWT is an objective measure of the ability to stay awake.[1][2][16][17][18]

-

Procedure: The test consists of four 40-minute trials conducted at two-hour intervals in a quiet, dimly lit room.[1][16][17]

-

Instructions to Patient: Patients are instructed to sit comfortably and try to remain awake for as long as possible without using any extraordinary measures to prevent sleep.[2][16]

-

Data Acquisition: Continuous polysomnographic recording (EEG, EOG, EMG) is performed to detect sleep onset.

-

Endpoint: The primary endpoint is the mean sleep latency across the four trials. A trial is terminated after 40 minutes if no sleep occurs, or upon unequivocal sleep onset (three consecutive 30-second epochs of N1 sleep or one epoch of any other sleep stage).[16]

The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in eight common situations.[19][20][21][22][23]

-

Scoring: Patients rate their chance of dozing on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).[19][20][21]

-

Total Score: The total score ranges from 0 to 24. A score greater than 10 is generally considered to indicate excessive daytime sleepiness.[20][21][23]

The WCR is a measure of the number of cataplexy attacks experienced by a patient over a one-week period.[24][25][26][27]

-

Data Collection: Patients typically record the occurrence and characteristics of their cataplexy attacks in a daily diary.

-

Endpoint: The WCR is calculated as the total number of cataplexy attacks recorded over seven days. In clinical trials, this is often assessed as the change from baseline.[27]

Safety and Tolerability

Across the clinical trial program, Oveporexton has been generally well-tolerated.[1][6][12] The most commonly reported treatment-emergent adverse events were mild to moderate in severity and included insomnia, urinary urgency, and urinary frequency.[1][10][15] Importantly, no signs of hepatotoxicity have been observed, a concern with some earlier orexin agonists.[3][15]

Conclusion

Oveporexton represents a significant advancement in the potential treatment of narcolepsy type 1 by targeting the underlying orexin deficiency. The robust and consistent data from the Phase 2 and Phase 3 clinical trials demonstrate its potential to provide broad and clinically meaningful improvements in wakefulness, cataplexy, and overall quality of life for individuals with this debilitating condition.[1][6][11] Further research and the forthcoming regulatory submissions will be critical in bringing this promising therapy to patients.

References

- 1. jcsm.aasm.org [jcsm.aasm.org]

- 2. Maintenance Wakefulness Test (MWT) [neurologycenter.com]

- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 4. Oveporexton shows promise in Narcolepsy - Medthority [medthority.com]

- 5. What are OX2R agonists and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 7. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. takeda.com [takeda.com]

- 11. takeda.com [takeda.com]

- 12. Takeda announces positive results from two pivotal phase 3 studies of oveporexton in narcolepsy type 1 [clival.com]

- 13. Takeda’s oral narcolepsy drug shines in two Phase III trials [clinicaltrialsarena.com]

- 14. neurologylive.com [neurologylive.com]

- 15. neurologylive.com [neurologylive.com]

- 16. utmb.edu [utmb.edu]

- 17. svhlunghealth.com.au [svhlunghealth.com.au]

- 18. What Is the Maintenance of Wakefulness Test (MWT)? [healthline.com]

- 19. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]

- 20. hign.org [hign.org]

- 21. sleepfoundation.org [sleepfoundation.org]

- 22. Reliability and Efficacy of the Epworth Sleepiness Scale: Is There Still a Place for It? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. my.clevelandclinic.org [my.clevelandclinic.org]

- 24. wakixhcp.com [wakixhcp.com]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. Safety and efficacy of pitolisant on cataplexy in patients with narcolepsy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

A Technical Guide to the Preclinical Pharmacology of Suntinorexton (TAK-861)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suntinorexton (TAK-861) is a novel, orally bioavailable, and selective orexin (B13118510) 2 receptor (OX2R) agonist under development by Takeda Pharmaceutical Company for the treatment of narcolepsy and other hypersomnia disorders.[1][2] Narcolepsy Type 1 is a chronic neurological condition characterized by the profound loss of orexin-producing neurons, leading to a deficiency in orexin neuropeptides. This deficiency results in excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles.[2][3] this compound is designed to address the underlying pathophysiology of narcolepsy by mimicking the effects of endogenous orexin at the OX2R, thereby promoting wakefulness and consolidating sleep-wake states.[4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacological profile, in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Pharmacological Data

The preclinical development of this compound has established its potency and selectivity for the OX2R. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Pharmacology

| Parameter | Value | Cell Line | Assay Type | Reference |

| OX2R EC50 | 2.5 nM | CHO-K1 cells expressing human OX2R | Calcium Mobilization | [2] |

| OX1R EC50 | >7,500 nM | CHO-K1 cells expressing human OX1R | Calcium Mobilization | [2] |

| Selectivity | ~3,000-fold for OX2R over OX1R | - | - | [2] |

In Vivo Efficacy in Murine Models of Narcolepsy

| Animal Model | Treatment | Key Findings | Reference |

| Orexin/ataxin-3 Mice | 1 mg/kg, p.o. | Significantly increased wakefulness and reduced cataplexy-like episodes. | [2] |

| Orexin-tTA;TetO DTA Mice | 1 mg/kg, p.o. | Substantially ameliorated wakefulness fragmentation and cataplexy-like episodes. | [2] |

| Wild-Type Mice | 1 mg/kg, p.o. | Promoted wakefulness. | [2] |

In Vivo Efficacy in Non-Human Primates

| Animal Model | Treatment | Key Findings | Reference |

| Cynomolgus Monkeys | 1 mg/kg, p.o. | Promoted wakefulness. | [2] |

Signaling Pathway and Mechanism of Action

This compound acts as a selective agonist at the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). The binding of this compound to OX2R is believed to initiate a signaling cascade that mimics the effects of the endogenous orexin-A and orexin-B neuropeptides. This signaling is crucial for the maintenance of wakefulness and the regulation of sleep-wake cycles.

Experimental Protocols

This section provides a detailed account of the methodologies used in the preclinical evaluation of this compound.

In Vitro Studies: Calcium Mobilization Assay

The potency and selectivity of this compound were determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R).

Protocol Details:

-

Cell Culture: CHO-K1 cells stably transfected with and expressing either the human OX1R or OX2R gene are maintained in appropriate culture medium.

-

Assay Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.

-

Compound Application: A fluorescence imaging plate reader (FLIPR) is used to add varying concentrations of this compound to the cell plates.

-

Signal Detection: The FLIPR instrument measures the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: The change in fluorescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value (the concentration that elicits a half-maximal response) is calculated.

In Vivo Studies: Murine Models of Narcolepsy

The in vivo efficacy of this compound was evaluated in two distinct mouse models of narcolepsy that replicate the orexin neuron loss observed in human patients.

Animal Models:

-

Orexin/ataxin-3 Transgenic Mice: These mice express a mutated human ataxin-3 protein specifically in orexin neurons, leading to the progressive loss of these cells and the development of narcolepsy-like symptoms, including fragmented sleep and cataplexy-like episodes.

-

Orexin-tTA;TetO DTA Mice: This is a toxin-based model where the diphtheria toxin A-chain (DTA) is expressed in orexin neurons, resulting in their ablation.

Protocol Details:

-

Animal Husbandry: Mice are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

-

Surgical Implantation of Electrodes:

-

Mice are anesthetized, and stainless-steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording.

-

Stainless-steel wire electrodes are inserted into the nuchal muscles for electromyogram (EMG) recording.

-

The electrode assembly is secured to the skull with dental cement.

-

-

Recovery: A post-surgical recovery period of at least one week is allowed before any experimental procedures.

-

EEG/EMG Recording:

-

Mice are connected to a recording system via a flexible cable and slip-ring commutator to allow for free movement.

-

EEG and EMG signals are amplified, filtered, and digitized for continuous recording.

-

-

Sleep-Wake Stage Analysis:

-

The recorded data is segmented into epochs (e.g., 10 seconds).

-

Each epoch is scored as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

-

-

Cataplexy-Like Episode (CLE) Identification:

-

CLEs are identified by periods of muscle atonia (low EMG activity) lasting for a specific duration (e.g., >10 seconds) while the EEG shows a waking-like pattern.

-

-

Drug Administration and Data Analysis:

-

This compound or vehicle is administered orally at the beginning of the animals' active phase.

-

Sleep-wake parameters and the number and duration of CLEs are quantified and compared between the treatment and vehicle groups.

-

Conclusion

The preclinical data for this compound (TAK-861) demonstrate that it is a potent and highly selective OX2R agonist. In validated animal models of narcolepsy, this compound effectively promotes wakefulness and reduces cataplexy-like episodes, addressing the core symptoms of the disorder. These promising preclinical findings have paved the way for its clinical development as a potential novel therapeutic for individuals with narcolepsy. The detailed experimental protocols provided in this guide offer a basis for understanding the rigorous evaluation that underpins the pharmacological characterization of this compound. Further research will continue to elucidate the full therapeutic potential of this compound and its impact on the broader spectrum of narcolepsy symptoms.

References

The Discovery and Development of Suntinorexton: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Suntinorexton, also known by its development code TAK-861 and its approved name oveporexton, is a novel, orally bioavailable, selective orexin (B13118510) receptor 2 (OX2R) agonist. Developed by Takeda Pharmaceutical Company, it represents a significant advancement in the treatment of narcolepsy type 1 (NT1) by targeting the underlying pathophysiology of the disease—a deficiency in the orexin neuropeptide system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound.

Discovery and Rationale

The discovery of this compound was driven by the understanding that narcolepsy type 1 is caused by a significant loss of orexin-producing neurons in the hypothalamus.[1] Orexin-A and orexin-B are neuropeptides that play a crucial role in regulating wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The loss of orexin signaling leads to the characteristic symptoms of NT1, including excessive daytime sleepiness (EDS) and cataplexy.

Previous therapeutic approaches for narcolepsy primarily offered symptomatic relief. Takeda's development program aimed to create an orexin receptor agonist to replace the missing endogenous ligand and restore normal wakefulness signaling. An earlier oral OX2R agonist, TAK-994, showed promise but its development was halted due to liver toxicity.[2] This led to the development of this compound (TAK-861), a compound designed for high potency and selectivity for OX2R to minimize off-target effects and improve the safety profile.[2] this compound was first described in a patent by Takeda in 2019.[3]

Mechanism of Action

This compound is a selective agonist of the orexin receptor 2 (OX2R).[3][4] By binding to and activating OX2R, this compound mimics the function of the endogenous orexin-A and orexin-B neuropeptides. The activation of OX2R, a G-protein coupled receptor, is believed to trigger downstream signaling cascades that promote wakefulness and suppress cataplexy.[4] Preclinical studies have shown that this compound activates OX2R with a half-maximal effective concentration (EC50) of 2.5 nM.[2]

Signaling Pathway

The binding of this compound to the OX2R initiates a signaling cascade that leads to the promotion of wakefulness. A simplified representation of this pathway is depicted below.

Preclinical Development

Preclinical studies in animal models of narcolepsy were crucial in establishing the efficacy of this compound.

In Vitro Studies

-

Receptor Binding and Activation: this compound demonstrated high potency and selectivity for the human OX2R, with a half-maximal effective concentration (EC50) of 2.5 nM for receptor activation.[2]

In Vivo Studies in Narcolepsy Mouse Models

This compound was evaluated in established mouse models of narcolepsy, such as the orexin/ataxin-3 and orexin-tTA;TetO DTA mice, which exhibit fragmented sleep and cataplexy-like episodes.[2]

-

Efficacy: Oral administration of this compound at a dose of 1 mg/kg was shown to promote wakefulness in both mice and monkeys.[2] It significantly ameliorated wakefulness fragmentation and reduced the number of cataplexy-like episodes in the narcoleptic mouse models.[2][5]

Experimental Protocols: In Vivo Mouse Model Studies

While detailed proprietary protocols are not publicly available, the general methodology for evaluating the effects of this compound in narcolepsy mouse models can be summarized as follows:

-

Animal Models: Orexin-deficient mouse models (e.g., orexin/ataxin-3 transgenic mice) that exhibit key features of human narcolepsy type 1 were used.

-

Drug Administration: this compound or a vehicle control was administered orally to the mice.[5]

-

Data Acquisition:

-

Electroencephalogram (EEG) and electromyogram (EMG) electrodes were surgically implanted to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).

-

Locomotor activity was also recorded.[5]

-

-

Cataplexy-like Episode (CLE) Evaluation: To induce CLEs, palatable food (e.g., chocolate) was introduced into the cage. The number and duration of CLEs (episodes of behavioral arrest triggered by positive emotion) were quantified.[5]

-

Data Analysis: The recorded EEG/EMG data was scored to determine the time spent in each sleep-wake state. The number and duration of wakefulness episodes and CLEs were compared between the this compound-treated and vehicle-treated groups. Statistical analyses, such as the two-tailed Shirley-Williams test, were used to determine significance.[5]

Clinical Development

This compound has undergone a comprehensive clinical development program, demonstrating significant efficacy and a favorable safety profile in patients with narcolepsy type 1.

Phase 2b Clinical Trial (NCT05687903)

A randomized, double-blind, placebo-controlled, multiple-dose Phase 2b trial was conducted to evaluate the efficacy and safety of this compound in 112 adult participants with narcolepsy type 1.[6][7]

Key Methodologies:

-

Study Design: Participants were randomized to receive one of four different dosing regimens of this compound or a placebo for 8 weeks.[8]

-

Primary Endpoint: The primary endpoint was the change from baseline in the mean sleep onset latency on the Maintenance of Wakefulness Test (MWT) at week 8.[6] The MWT is an objective measure of the ability to stay awake.

-

Secondary Endpoints: Key secondary endpoints included the change from baseline in the Epworth Sleepiness Scale (ESS) score (a subjective measure of sleepiness) and the weekly cataplexy rate (WCR).[7]

Results:

The trial met its primary and key secondary endpoints, demonstrating statistically significant and clinically meaningful improvements in wakefulness and reductions in cataplexy.[1][8]

| Endpoint | Placebo | This compound (All Doses) | p-value vs. Placebo |

| Change in MWT (minutes) | -1.2 | +12.5 to +25.4 | ≤0.001 |

| Change in ESS Score | -2.5 | -8.9 to -13.8 | ≤0.004 |

| Change in WCR | - | Significant reduction | <0.05 (for 2mg BID and 2mg/5mg) |

Table 1: Summary of Key Efficacy Results from the Phase 2b Trial (NCT05687903)[6][7]

Safety: this compound was generally well-tolerated. The most common treatment-emergent adverse events were urinary urgency/frequency and insomnia. No treatment-related serious adverse events were reported.[6][8]

Phase 3 Clinical Program (FirstLight - NCT06470828 and RadiantLight - NCT06505031)

Based on the positive Phase 2b results, Takeda initiated two global, multicenter, placebo-controlled Phase 3 studies.[9]

Key Methodologies:

-

Study Design: These were 12-week, randomized, double-blind, placebo-controlled trials involving 273 patients with NT1 across 19 countries. The FirstLight study included dosing arms for twice-daily 1mg and 2mg of oveporexton, and placebo.[9]

-

Endpoints: The studies evaluated 14 primary and secondary endpoints assessing improvements in excessive daytime sleepiness, cataplexy, and other symptoms of narcolepsy.[9]

Results:

In July 2025, Takeda announced that both Phase 3 studies met all primary and secondary endpoints, with p-values of <0.001 across all doses at week 12.[4] The safety profile was consistent with previous studies.[9]

Development and Regulatory Timeline

The development of this compound has progressed rapidly, highlighting its potential to address a significant unmet need.

Conclusion

This compound (oveporexton) has emerged as a promising, first-in-class, selective OX2R agonist for the treatment of narcolepsy type 1. Its development from a rationally designed molecule to a compound with robust positive Phase 3 data underscores the potential of targeting the fundamental orexin deficiency in this patient population. By directly addressing the underlying pathophysiology, this compound has the potential to transform the standard of care for individuals living with narcolepsy type 1.

References

- 1. psychiatrictimes.com [psychiatrictimes.com]

- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. takeda.com [takeda.com]

- 5. researchgate.net [researchgate.net]

- 6. neurology.org [neurology.org]

- 7. Oveporexton, an Oral Orexin Receptor 2-Selective Agonist, in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurologylive.com [neurologylive.com]

- 9. takeda.com [takeda.com]

A Technical Guide to the Orexin System and the Selective Antagonism by Seltorexant

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Orexin (B13118510) System

Discovered in 1998, the orexin system, also known as the hypocretin system, is a critical neuromodulatory network originating from a specific population of neurons in the lateral hypothalamus.[1] This system is comprised of two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), which are cleaved from a common precursor protein, prepro-orexin.[1] These peptides exert their effects by binding to two G protein-coupled receptors (GPCRs): the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[2][3] Initially implicated in the regulation of feeding behavior, the orexin system is now recognized as a master regulator of several key physiological functions, most notably the sleep-wake cycle, energy homeostasis, reward processing, and arousal.[2][4] Dysregulation of this system is strongly linked to sleep disorders like narcolepsy and is increasingly implicated in the pathophysiology of mood disorders, including major depressive disorder (MDD).[4][5]

Orexin Receptors and Ligand Selectivity

The two orexin receptors, OX1R and OX2R, share approximately 64% amino acid identity but exhibit distinct ligand affinities and are distributed differently throughout the brain, which underlies their diverse physiological roles.[2][3]

-

Orexin-A (OX-A) is a 33-amino acid peptide that binds to both OX1R and OX2R with high and roughly equal affinity.[2][4]

-

Orexin-B (OX-B) is a 28-amino acid peptide that shows a significantly higher affinity for OX2R compared to OX1R.[2][4][6]

This differential binding is a key aspect of the system's complexity. OX1R is preferentially expressed in regions like the locus coeruleus, while OX2R is predominantly found in the tuberomammillary nucleus (TMN), a key histamine-producing area involved in arousal.[3] This distinct distribution allows for nuanced control over various neuronal circuits.[3]

Orexin Signaling Pathways

Activation of orexin receptors initiates a complex and diverse array of intracellular signaling cascades that are highly dependent on the cell type and context.[1] The primary signaling mechanisms involve the activation of multiple G protein subtypes.[3]

Upon ligand binding, both OX1R and OX2R can couple to Gαq/11 proteins.[2][7] This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2][3] This Gq-mediated cascade is a central mechanism for the excitatory effects of orexins.[2]

In addition to Gq coupling, OX2R, and to a lesser extent OX1R, can also couple to Gαi/o and Gαs proteins, leading to the modulation of adenylyl cyclase (AC) activity and subsequent changes in cyclic AMP (cAMP) levels.[2][3] Downstream of these initial G protein activations, orexin signaling engages multiple effector pathways, including the mitogen-activated protein kinase (MAPK) cascades like ERK1/2 and p38, as well as Phospholipase A2 (PLA2) and Phospholipase D (PLD).[1][2]

Seltorexant (B610775): A Selective Orexin-2 Receptor Antagonist

Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, orally active small molecule being developed as a treatment for Major Depressive Disorder (MDD) with insomnia symptoms.[8][9] It functions as a potent and highly selective antagonist of the human orexin-2 receptor (OX2R).[10][11][12]

Pharmacodynamics

The defining characteristic of seltorexant is its selectivity for OX2R over OX1R. This profile distinguishes it from dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant.[10] The targeted antagonism of OX2R is hypothesized to normalize the hyperarousal state that contributes to both insomnia and depressive symptoms, while potentially mitigating side effects associated with broad orexin system suppression.[8][11]

| Parameter | Value | Receptor | Reference(s) |

| Binding Affinity (pKi) | 8.0 | Human OX2R | [12][13] |

| Binding Affinity (Ki) | ~10 nM | Human OX2R | Calculated |

| Selectivity | >100-fold | OX2R vs. OX1R | [10][12] |

Pharmacokinetics

Seltorexant exhibits pharmacokinetic properties considered ideal for inducing sleep without causing significant next-day residual effects.[10] It is characterized by rapid absorption and a short elimination half-life.[10][14]

| Parameter | 10 mg | 20 mg | 40 mg | 80 mg | Reference(s) |

| Cmax (ng/mL) | 309 ± 74 | 556 ± 104 | 743 ± 149 | 1208 ± 291 | [5] |

| Tmax (h) | 0.33 | 0.42 | 0.42 | 0.50 | [5] |

| AUCinf (ng·h/mL) | 987 ± 204 | 1855 ± 345 | 2748 ± 659 | 4995 ± 1177 | [5] |

| Half-life (t½) | \multicolumn{4}{c | }{2-3 hours} | [10][14] | ||

| Metabolism | \multicolumn{4}{c | }{CYP3A4} | [10][14] |

Mechanism of Action

Seltorexant acts by competitively binding to the OX2R, thereby preventing the endogenous orexin peptides (OX-A and OX-B) from activating the receptor.[9] By selectively blocking the OX2R-mediated signaling, particularly in arousal-promoting brain regions like the TMN, seltorexant is thought to reduce the state of hyperarousal often observed in patients with MDD and insomnia.[8][11] This targeted modulation helps to normalize sleep-wake cycles and is believed to contribute to the improvement of depressive symptoms.[8][11]

Clinical Development and Efficacy

Seltorexant has undergone extensive clinical investigation, with recent pivotal Phase 3 trials demonstrating its potential as an adjunctive therapy for MDD with insomnia symptoms.

Pivotal Phase 3 Trial (MDD3001)

The MDD3001 study was a randomized, double-blind, placebo-controlled trial evaluating seltorexant as an adjunctive treatment for adult and elderly patients with MDD and insomnia who had an inadequate response to standard SSRI/SNRI antidepressants.[8][15][16] The study successfully met all its primary and secondary endpoints.[15][16]

| Endpoint | Result | Significance | Reference(s) |

| Primary: Change in MADRS Total Score (Day 43)* | Statistically significant and clinically meaningful improvement vs. Placebo | Met | [15][17][18] |

| Secondary: Sleep Disturbance Outcomes | Statistically significant improvement vs. Placebo | Met | [15][17][18] |

| Safety & Tolerability | Well-tolerated, with adverse event rates similar to placebo | Favorable Profile | [8][17] |

Comparative Phase 3 Trial (MDD3005)

A 26-week study compared adjunctive seltorexant to adjunctive quetiapine (B1663577) XR, a commonly used off-label treatment for MDD with insomnia.[19] While the primary endpoint of response rate did not reach statistical significance, seltorexant demonstrated a more favorable safety and tolerability profile.[19]

| Outcome (at 26 Weeks) | Seltorexant (20 mg) | Quetiapine XR | Reference(s) |

| Response Rate | 57.4% | 53.4% (p=NS) | [19] |

| Change in MADRS Score | -23.0 | -22.7 | [19] |

| Incidence of Somnolence | 6% | 24% | [19] |

| Average Weight Gain | 0.5 kg (1.1 lb) | Not specified (implied higher) | [19] |

Safety Profile

Across clinical trials, seltorexant has been consistently reported as safe and well-tolerated.[8][19] The most common treatment-emergent adverse events (TEAEs) are generally mild to moderate in intensity.[5][12]

| Common TEAEs (≥5% in Seltorexant Groups vs. Placebo) |

| Somnolence |

| Headache |

| Nausea |

| Dizziness |

| Fatigue |

| Abdominal Discomfort |

| Nightmares |

Experimental Protocols

The characterization of compounds like seltorexant relies on a suite of standardized in vitro assays to determine binding affinity and functional activity at the target receptors.

Orexin Receptor Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound for the orexin receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for OX1R and OX2R.

Materials:

-

Cell Lines: CHO or HEK293 cells stably expressing either human OX1R or human OX2R.[20][21]

-

Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [¹²⁵I]Orexin-A, [³H]-SB674042 for OX1R, or [³H]-EMPA for OX2R).[20][21]

-

Test Compound: Seltorexant or other investigational drugs, serially diluted.

-

Non-specific Binding Control: A high concentration of a known, unlabeled orexin antagonist (e.g., 10 µM suvorexant).[21]

-

Assay Buffer: Tris-based buffer with salts and BSA.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).[20]

-

Detection: Liquid scintillation counter.[20]

Methodology:

-

Cell Membrane Preparation: Culture the recombinant cells to high density, harvest, and homogenize in a cold buffer to prepare cell membrane fractions. Determine protein concentration via a Bradford or BCA assay.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + control antagonist).

-

Incubation: Add the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.[20][21]

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[20]

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[20]

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[21]

Functional Reporter Gene Assay (SEAP)

This assay measures the functional consequence of receptor activation (agonist) or blockade (antagonist) by linking receptor signaling to the expression of a reporter gene.

Objective: To determine if a compound is an agonist or antagonist and to quantify its potency (EC50 or IC50).

Materials:

-

Assay Kit: Commercially available kits (e.g., from Cayman Chemical) containing a 96-well plate coated with DNA encoding the target receptor (e.g., OX2R) and a reporter construct (e.g., cAMP response element-regulated Secreted Alkaline Phosphatase - SEAP).[22][23]

-

Cell Line: A suitable host cell line for transfection (e.g., HEK293).

-

Reagents: Orexin-A (as a control agonist), test compound, cell culture medium, and a chemiluminescent SEAP substrate.[22]

-

Detection: Luminometer.

Methodology:

-

Reverse Transfection: Seed host cells onto the DNA-coated 96-well plate. The cells will adhere and take up the DNA, transiently expressing both the OX2R and the SEAP reporter system.[23]

-

Cell Stimulation (Antagonist Mode):

-

Pre-incubate the transfected cells with varying concentrations of the test antagonist (seltorexant).

-

Add a fixed, sub-maximal concentration (e.g., EC80) of the control agonist (Orexin-A) to all wells (except negative controls).

-

-

Incubation: Culture the cells for a sufficient period (e.g., 16-24 hours) to allow for receptor signaling to drive the expression and secretion of SEAP into the culture medium.[22]

-

Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.

-

SEAP Assay: In a separate black 96-well plate, mix the supernatant aliquots with the luminescent SEAP substrate.[23]

-

Quantification: Measure the light output (Relative Light Units, RLU) using a luminometer. The signal intensity is proportional to the amount of SEAP produced, which reflects the level of receptor activation.

-

Data Analysis: Plot the RLU signal against the log concentration of the test compound. For an antagonist, this will generate an inhibition curve from which the IC50 value can be determined.

Conclusion

The orexin system is a fundamental regulator of arousal and wakefulness, with its dysregulation implicated in a range of neurological and psychiatric disorders. Seltorexant, through its novel mechanism as a selective OX2R antagonist, represents a targeted therapeutic approach designed to normalize the hyperarousal that underlies both insomnia and depressive symptoms in patients with MDD.[5][8] Robust clinical data from Phase 3 trials highlight its potential to significantly improve depressive symptoms and sleep disturbances with a favorable safety profile, particularly in comparison to existing adjunctive therapies.[8][17][19] As a first-in-class agent, seltorexant holds the promise of addressing a significant unmet need for the millions of patients who experience persistent insomnia symptoms despite treatment with standard antidepressants.[8][15]

References

- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orexin - Wikipedia [en.wikipedia.org]

- 5. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Seltorexant - Wikipedia [en.wikipedia.org]

- 11. What is Seltorexant used for? [synapse.patsnap.com]

- 12. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. trial.medpath.com [trial.medpath.com]

- 15. J&J’s seltorexant meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]

- 16. igmpi.ac.in [igmpi.ac.in]

- 17. psychiatrictimes.com [psychiatrictimes.com]

- 18. J&J pivotal study: Seltorexant shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]

- 19. Johnson & Johnson’s investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]

- 20. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pA2 Online [pa2online.org]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. caymanchem.com [caymanchem.com]

The Pharmacological Profile of Suntinorexton (TAK-861/Oveporexton): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suntinorexton, also known as TAK-861 and Oveporexton, is a novel, orally bioavailable, selective orexin (B13118510) receptor 2 (OX2R) agonist currently in late-stage clinical development by Takeda Pharmaceuticals for the treatment of narcolepsy type 1. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available preclinical and clinical data. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the orexin system and the therapeutic potential of OX2R agonists. The document covers the molecule's mechanism of action, in vitro and in vivo pharmacology, and clinical trial findings, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Narcolepsy Type 1 is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted nighttime sleep. The pathophysiology of narcolepsy type 1 is directly linked to a significant loss of orexin-producing neurons in the hypothalamus, leading to a deficiency in the orexin neuropeptides (orexin-A and orexin-B). These neuropeptides play a crucial role in regulating wakefulness by activating their cognate G-protein coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).

This compound emerges as a promising therapeutic agent that directly addresses this underlying orexin deficiency. By selectively activating OX2R, this compound mimics the function of endogenous orexins, thereby promoting wakefulness and alleviating the core symptoms of narcolepsy. This document provides a detailed examination of its pharmacological properties.

Mechanism of Action

This compound is a potent and highly selective agonist for the orexin 2 receptor (OX2R).[1][2] The binding of this compound to OX2R, a Gq-coupled receptor, is believed to initiate a signaling cascade that leads to the activation of downstream pathways, ultimately resulting in neuronal excitation and the promotion of a wakeful state.

Orexin Receptor Signaling Pathway

The activation of OX2R by an agonist like this compound is understood to trigger the following signaling pathway:

Quantitative Pharmacology

This compound has demonstrated a highly potent and selective profile for the OX2R in preclinical studies.

In Vitro Potency and Selectivity

The following table summarizes the in vitro activity of this compound at human orexin receptors.

| Parameter | Value | Receptor | Reference |

| EC50 | 2.5 nM | Human OX2R | [3][4] |

| Selectivity | >3000-fold | OX2R over OX1R | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Orexin Receptor Functional Assay

Objective: To determine the potency (EC50) of this compound at the human orexin 2 receptor.

Methodology: While the specific details of the assay used for this compound are proprietary to Takeda, a general protocol for a functional assay measuring orexin receptor activation is as follows:

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, recombinantly expressing the human orexin 2 receptor (hOX2R) is utilized.

-

Assay Principle: The assay typically measures the accumulation of a second messenger, such as intracellular calcium ([Ca2+]i) or inositol (B14025) monophosphate (IP1), following receptor activation.

-

Procedure:

-

Cells are plated in a multi-well format and cultured to an appropriate confluency.

-

For calcium mobilization assays, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound is added at varying concentrations.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

For IP1 accumulation assays, cells are incubated with this compound in the presence of LiCl (to prevent IP1 degradation). The reaction is then stopped, and the amount of accumulated IP1 is quantified using a commercially available kit (e.g., HTRF).

-

-

Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

In Vivo Assessment of Wakefulness (Maintenance of Wakefulness Test - MWT)

Objective: To objectively measure the ability of a subject to remain awake for a defined period, used as a primary endpoint in clinical trials for narcolepsy.

Methodology: The Maintenance of Wakefulness Test (MWT) is a standardized clinical assessment. The protocol for the Phase 2 and 3 clinical trials of this compound (TAK-861) included the following general steps:

-

Participant Preparation: Participants are instructed to maintain a regular sleep-wake schedule prior to the test. On the day of the test, they are asked to abstain from caffeine (B1668208) and other stimulants.

-

Test Environment: The test is conducted in a quiet, dimly lit, and temperature-controlled room.

-

Procedure: The MWT consists of a series of trials (typically four) conducted at 2-hour intervals. For each trial:

-

The participant is instructed to sit comfortably in a bed or chair and try to remain awake for as long as possible.

-

The trial lasts for a predetermined duration (e.g., 40 minutes).

-

Continuous polysomnographic (PSG) monitoring, including electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG), is performed to detect sleep onset.

-

-

Data Analysis: The primary outcome is the mean sleep latency across all trials, calculated as the average time from the start of each trial to the first epoch of sleep.

Preclinical Pharmacology

In Vivo Efficacy in Animal Models

This compound has demonstrated robust wake-promoting effects in various animal models.

| Species | Model | Dose | Effect | Reference |

| Mouse | Wild-type | 1 mg/kg (oral) | Promotes wakefulness | [3][4] |

| Monkey | Cynomolgus | 1 mg/kg (oral) | Promotes wakefulness | [3][4] |

| Mouse | Orexin/ataxin-3 (Narcolepsy model) | 1 mg/kg (oral) | Ameliorates wakefulness fragmentation and cataplexy-like episodes | [3] |

Pharmacokinetics

Limited pharmacokinetic data for this compound is publicly available. Preclinical studies in mice have indicated that the plasma pharmacokinetic profiles are comparable between wild-type and orexin/ataxin-3 mice.[3]

Clinical Development

This compound has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials for the treatment of narcolepsy type 1.

Phase 2 Clinical Trial (NCT05687903)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of multiple doses of this compound in adults with narcolepsy type 1.

Key Findings:

| Endpoint | Result | Reference |

| Primary: Mean change from baseline in MWT sleep latency | Statistically significant and clinically meaningful improvements at all doses compared to placebo. | [4][5] |

| Secondary: Mean change from baseline in Epworth Sleepiness Scale (ESS) score | Statistically significant and clinically meaningful improvements at all doses compared to placebo. | [5] |

| Secondary: Weekly cataplexy rate | Statistically significant reductions at effective doses compared to placebo. | [5] |

Phase 3 Clinical Trials (FirstLight - NCT06470828 and RadiantLight - NCT06505031)

These pivotal Phase 3 studies were designed to confirm the efficacy and safety of this compound in a larger population of adults with narcolepsy type 1.

Key Findings:

| Endpoint | Result | Reference |

| Primary and Secondary Endpoints | All primary and secondary endpoints were met, demonstrating statistically significant improvements across a broad range of narcolepsy symptoms. |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most commonly reported adverse events are consistent with the mechanism of action of an orexin agonist and include insomnia, urinary urgency, and urinary frequency. No treatment-related serious adverse events have been reported.

Conclusion

This compound (TAK-861/Oveporexton) is a potent and highly selective OX2R agonist with a compelling pharmacological profile for the treatment of narcolepsy type 1. By directly targeting the underlying orexin deficiency, it has demonstrated robust efficacy in improving wakefulness and reducing cataplexy in both preclinical models and human clinical trials. Its oral bioavailability and favorable safety profile position it as a potential first-in-class therapeutic that could significantly advance the standard of care for individuals with narcolepsy. Further research into its long-term efficacy and safety, as well as its potential in other disorders of hypersomnolence, is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. neurologylive.com [neurologylive.com]

- 3. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

The Dawn of a New Era in Sleep Medicine: An In-depth Technical Guide to OX2R Agonists

For Researchers, Scientists, and Drug Development Professionals

The discovery of the orexin (B13118510) system and its critical role in maintaining wakefulness has revolutionized our understanding of sleep-wake regulation. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. This has paved the way for the development of a novel therapeutic class: orexin receptor 2 (OX2R) agonists. These molecules aim to mimic the effects of endogenous orexins, offering a mechanism-based treatment for narcolepsy and potentially other disorders of hypersomnolence. This technical guide provides a comprehensive overview of the role of OX2R agonists in sleep disorders, detailing their mechanism of action, preclinical and clinical data, experimental protocols, and the drug development workflow.

The Orexin System and the Role of OX2R in Sleep-Wake Regulation

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their two G protein-coupled receptors (GPCRs), orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Orexin-producing neurons are exclusively located in the lateral hypothalamus but project widely throughout the brain, innervating key areas involved in arousal, such as the tuberomammillary nucleus (histaminergic neurons), locus coeruleus (noradrenergic neurons), and dorsal raphe (serotonergic neurons).

While both receptors contribute to wakefulness, OX2R is considered the primary mediator of sleep-to-wake transitions and the maintenance of wakefulness.[1] Studies in animal models have shown that loss of OX2R signaling is primarily responsible for sleepiness and cataplexy-like episodes.[2] Therefore, selective agonism of OX2R has emerged as a promising therapeutic strategy for narcolepsy.

Featured OX2R Agonists: A Comparative Overview

Several selective OX2R agonists have been developed and investigated in preclinical and clinical studies. The following tables summarize the key quantitative data for some of the most prominent compounds.

| Compound | In Vitro Potency (EC50) | Selectivity (vs. OX1R) | Key Preclinical Findings | Clinical Development Status |

| YNT-185 | Full agonist for OX2R | Selective for OX2R | Suppressed cataplexy-like episodes in orexin knockout and orexin neuron-ablated mice. Promoted wakefulness in wild-type and narcoleptic mice without immediate rebound sleep.[1][2] | Preclinical; further development limited by in vivo efficacy.[1] |

| Danavorexton (TAK-925) | >5,000-fold selectivity for human OX2R | Highly selective | Increased wakefulness in wild-type mice but not in OX2R knockout mice.[3] Eliminated cataplexy-like episodes in mouse models of narcolepsy.[4][5] | Phase 1 trials completed; demonstrated wake-promoting effects in healthy volunteers and patients with narcolepsy type 1.[3][6] |

| TAK-994 | 19 nM | >700-fold selectivity | Promoted wakefulness in normal mice but not in OX2R knockout mice. Ameliorated fragmentation of wakefulness and cataplexy-like episodes in mouse models of narcolepsy.[7] Wake-promoting effects maintained after chronic dosing.[7][8] | Phase 2 trial was terminated due to hepatic adverse events.[9] |

| Oveporexton (TAK-861) | 2.5 nM | ~3,000-fold selectivity | ~10-fold more potent than TAK-994. Significantly promoted wakefulness in mice and monkeys. Ameliorated wakefulness fragmentation and cataplexy-like episodes in mouse models of narcolepsy.[10][11] | Phase 3 program ongoing for narcolepsy type 1.[12][13][14] |

| ORX750 | 0.11 nM | 9,800-fold selectivity | Increased time awake, consolidated wakefulness, and reduced cataplexy in a dose-dependent manner in a mouse model of narcolepsy.[15][16] | Phase 2 trials initiated for narcolepsy type 1, type 2, and idiopathic hypersomnia.[17] |

Signaling Pathways of OX2R Agonists

Upon binding of an agonist, OX2R, a GPCR, initiates a cascade of intracellular signaling events. OX2R can couple to multiple G proteins, primarily Gq and Gi.[18] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium levels.[18] This increase in intracellular calcium is a key event that contributes to the excitatory effects of orexins on neurons. The Gi pathway, on the other hand, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[19][20] The activation of these signaling pathways ultimately modulates ion channel activity, leading to neuronal depolarization and increased firing rates, thus promoting wakefulness.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a common method to determine the potency and efficacy of OX2R agonists by measuring the increase in intracellular calcium upon receptor activation.

1. Cell Culture and Transfection:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.

-

Stably or transiently transfect the cells with a plasmid encoding the human OX2R.[21]

2. Cell Plating:

-

Seed the transfected cells into 96-well or 384-well black, clear-bottom microplates at a suitable density.[22]

-

Incubate the plates overnight to allow for cell attachment.[22]

3. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a probenecid (B1678239) solution to prevent dye leakage.[22]

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate in the dark at 37°C for approximately one hour.[22]

4. Compound Preparation and Addition:

-

Prepare serial dilutions of the OX2R agonist in an appropriate assay buffer.

-

Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the cell plate.[21][23]

5. Signal Detection and Analysis:

-

The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

The data is typically analyzed by plotting the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo Sleep/Wake and Cataplexy Assessment in Mouse Models

This experimental setup is crucial for evaluating the in vivo efficacy of OX2R agonists on sleep, wakefulness, and cataplexy.

1. Animal Model:

-

Use a relevant mouse model of narcolepsy, such as orexin/ataxin-3 transgenic mice or orexin knockout mice.[7][15] Wild-type mice can be used to assess wake-promoting effects in a non-diseased state.

2. Surgical Implantation of Electrodes:

-

Anesthetize the mice and surgically implant electroencephalogram (EEG) and electromyogram (EMG) electrodes for sleep stage recording.[24][25]

-

EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.[25]

-

Allow the animals to recover from surgery for at least one week.

3. Acclimatization and Baseline Recording:

-

Acclimatize the mice to the recording chambers and tethered recording setup.

-

Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

4. Drug Administration and Recording:

-

Administer the OX2R agonist or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

-

Continuously record EEG and EMG signals for a defined period post-administration (e.g., 6-24 hours).[4][5]

5. Data Analysis:

-

Manually or semi-automatically score the EEG/EMG recordings in epochs (e.g., 10 seconds) to classify the behavioral state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.[26]

-

Identify cataplexy-like episodes, which are characterized by a sudden loss of muscle tone (low EMG activity) while the EEG shows signs of wakefulness or a brief transition into REM sleep.

-

Quantify various parameters, including total time in each state, sleep latency, wake bout duration, and the number and duration of cataplexy-like episodes.[15]

Drug Discovery and Development Workflow for OX2R Agonists

The development of OX2R agonists follows a structured workflow common for GPCR-targeted drugs.

Future Directions and Conclusion

OX2R agonists represent a significant advancement in the treatment of narcolepsy and potentially other sleep disorders characterized by excessive daytime sleepiness. The clinical data for compounds like oveporexton (TAK-861) and ORX750 are highly encouraging, demonstrating the potential to address the core symptoms of narcolepsy by targeting its underlying pathophysiology.

Future research will likely focus on optimizing the safety and efficacy profiles of these compounds, exploring their therapeutic potential in a broader range of sleep-wake disorders, and further elucidating the complex downstream effects of OX2R activation. The development of orally available, highly potent, and selective OX2R agonists holds the promise of transforming the lives of patients suffering from debilitating hypersomnolence.

References

- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Evaluation of the efficacy of the hypocretin/orexin receptor agonists TAK-925 and ARN-776 in narcoleptic orexin/tTA; TetO-DTA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. takeda.com [takeda.com]

- 7. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]

- 10. researchgate.net [researchgate.net]

- 11. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. takeda.com [takeda.com]

- 13. vjneurology.com [vjneurology.com]

- 14. Investigational Narcolepsy Drug Shown to Be Effective in Increasing Wakefulness - - Practical Neurology [practicalneurology.com]

- 15. neurologylive.com [neurologylive.com]

- 16. Centessa presents OX2 receptor agonist ORX-750 for narcolepsy | BioWorld [bioworld.com]

- 17. trial.medpath.com [trial.medpath.com]

- 18. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 20. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]